(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes an allyl group, a methylsulfonyl group, and a cyanobenzamide moiety
Properties
IUPAC Name |
4-cyano-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-3-10-22-16-9-8-15(27(2,24)25)11-17(16)26-19(22)21-18(23)14-6-4-13(12-20)5-7-14/h3-9,11H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTUPFSYRFKZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via a palladium-catalyzed allylation reaction.
Sulfonylation: The methylsulfonyl group is introduced by treating the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the cyanobenzamide moiety: This step involves the reaction of the intermediate with 4-cyanobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cyanobenzamide moiety can be reduced to form an amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Benzo[d]thiazole Core | Imparts biological activity |
| Allyl Group | Enhances reactivity and potential interactions |
| Methylsulfonyl Group | Improves solubility and stability |
| Cyanobenzamide Moiety | Contributes to pharmacological properties |
Research indicates that compounds containing benzo[d]thiazole structures often exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It has been evaluated for its ability to inhibit inflammatory pathways, particularly through in silico studies targeting 5-lipoxygenase (5-LOX) .
Case Studies
- Anticancer Research : A study evaluated the anticancer potential of related benzo[d]thiazole derivatives, demonstrating their ability to induce apoptosis in cancer cells. The findings suggest that modifications to the thiazole ring can enhance efficacy against specific cancer types .
- Anti-inflammatory Studies : In silico docking studies have indicated that this compound could serve as a potent inhibitor of pro-inflammatory enzymes, showing promise for treating conditions like arthritis and other inflammatory diseases .
- Neuroprotective Applications : The compound's structural analogs have been investigated for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Synthesis and Optimization
The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This step often utilizes commercially available reagents under optimized conditions to ensure high yield.
- Allylation Reaction : The introduction of the allyl group is crucial for enhancing biological activity.
- Final Coupling with Cyanobenzamide : This step finalizes the structure, yielding the target compound.
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Formation of Thiazole | Cyclization | Thiourea, aldehyde |
| 2. Allylation | Substitution | Allyl halide |
| 3. Coupling | Amide Formation | Cyanobenzamide |
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide: Similar structure but with a chloro group instead of a cyano group.
Uniqueness
The presence of the cyanobenzamide moiety in (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide imparts unique chemical properties, such as increased electron-withdrawing capability, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities. The structural features of this compound, including the presence of a thiazole ring and functional groups such as an allyl group and a methylsulfonyl moiety, contribute to its potential pharmacological properties.
Structural Characteristics
The molecular formula of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is C19H18N2O3S2, with a molecular weight of approximately 418.6 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Allyl Group | Enhances reactivity and solubility |
| Methylsulfonyl Group | Improves solubility and may enhance biological effects |
| Cyanobenzamide Moiety | Potentially involved in various biological interactions |
Anticancer Properties
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide have been evaluated for their effects on various cancer cell lines:
- Cell Proliferation Inhibition : Studies have shown that benzothiazole derivatives can inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest at concentrations ranging from 1 to 4 μM .
- Mechanistic Insights : The inhibition of signaling pathways such as AKT and ERK has been observed in related compounds, suggesting that (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide may also exert similar effects .
Anti-inflammatory Effects
In addition to anticancer activity, benzothiazole derivatives have shown anti-inflammatory properties by modulating inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests that (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide could be effective in treating conditions associated with chronic inflammation .
Synthesis and Characterization
The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to optimize yields and purity. Characterization methods include:
- Nuclear Magnetic Resonance (NMR)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- High Performance Liquid Chromatography (HPLC)
These methods confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have focused on the biological evaluation of benzothiazole derivatives similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide:
- Kamal et al. (2010) : Demonstrated that certain benzothiazole derivatives exhibited potent anticancer activity against multiple human cancer cell lines.
- Lee et al. (2011) : Reported anti-inflammatory activities linked to modifications in the benzothiazole structure, highlighting potential therapeutic applications in inflammatory diseases.
Q & A
Advanced Research Question
- Methylsulfonyl Group : Enhances metabolic stability and target binding via hydrophobic interactions and hydrogen bonding with active site residues .
- Allyl Substituent : Introduces conformational rigidity, stabilizing the Z-configuration and improving selectivity (e.g., reduced off-target effects in kinase assays) .
- 4-Cyanobenzamide Moiety : The cyano group increases electrophilicity, promoting covalent interactions with nucleophilic residues in enzyme pockets .
How does the compound’s stability vary under physiological conditions?
Advanced Research Question
Stability studies involve:
- pH-Dependent Degradation : HPLC monitoring of hydrolysis products in buffers (pH 1–9) to identify labile bonds (e.g., imine or ester linkages) .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Light Sensitivity : UV-vis spectroscopy to detect photodegradation pathways, particularly for the thiazole ring .
How should researchers address contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
- Validation of Computational Models : Recalibrate docking scores using experimental IC values from enzyme inhibition assays .
- Solvent Effects in Simulations : Include explicit solvent molecules (e.g., water, DMSO) in molecular dynamics (MD) simulations to improve binding affinity predictions .
- Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to observed bioactivity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
